TH5487
CAS No.: 2304947-71-3
Cat. No.: VC0545143
Molecular Formula: C19H18BrIN4O2
Molecular Weight: 541.1875
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2304947-71-3 |
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Molecular Formula | C19H18BrIN4O2 |
Molecular Weight | 541.1875 |
IUPAC Name | 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide |
Standard InChI | InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) |
Standard InChI Key | FZLKVWWPFOLPKF-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
TH5487 features a piperidine-1-carboxamide backbone substituted with a 4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl group and a 4-iodophenyl moiety . Its molecular weight is 541.2 g/mol, with a molecular formula of C₁₉H₁₈BrIN₄O₂ .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈BrIN₄O₂ | |
Molecular Weight | 541.2 g/mol | |
Synonyms | 2304947-71-3, TH-5487 |
The synthesis of TH5487 involves a targeted optimization campaign to enhance OGG1 inhibition while maintaining selectivity. Structural analogs, such as TH2840 and TH5411, were inactive, highlighting the critical role of the bromoimidazolone and iodoaniline substituents .
Mechanism of Action
TH5487 inhibits OGG1 via competitive binding to its active site, preventing the enzyme from excising 8-oxoG lesions . Key mechanistic insights include:
Active Site Binding
TH5487 mimics 8-oxoG, occupying the substrate-binding pocket of OGG1. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed reduced deuteration in OGG1 peptides near the active site, confirming direct engagement . Molecular docking simulations further suggest interactions between the benzimidazolone core and the guanine-binding cavity, with the 4-iodophenyl group extending into a hydrophobic pocket .
Impact on DNA Repair and Genomic Stability
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Accumulation of 8-oxoG: TH5487 treatment increases genomic 8-oxoG levels in cells exposed to oxidative stress (e.g., KBrO₃), as evidenced by immunofluorescence assays .
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Compromised BER: Inhibition of OGG1 glycosylase activity disrupts the BER pathway, leaving 8-oxoG lesions unrepaired .
Modulation of Inflammatory Pathways
OGG1 interacts with guanine-rich promoter regions to facilitate NF-κB recruitment, which drives proinflammatory gene expression. TH5487 reduces OGG1-DNA interactions, thereby decreasing NF-κB occupancy and transcription of cytokines like TNFα and IL-6 .
Cross-Talk with Backup Glycosylases
Inhibition of OGG1 triggers compensatory recruitment of NEIL1 and NEIL2, enzymes that recognize oxidized pyrimidines. TH5487-treated cells show increased NEIL1-GFP recruitment to DNA damage sites, indicating a functional redundancy in BER .
Preclinical Efficacy in Inflammatory Diseases
Pulmonary Inflammation
TH5487 suppresses neutrophil recruitment and proinflammatory cytokine production in murine models of TNFα- or LPS-induced lung inflammation. Key findings include:
Parameter | TH5487 Effect | Model | Dose/Route | Source |
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Neutrophil Influx | Reduced by 85% ± 5% | TNFα-challenged lung | 50 mg/kg IP | |
IL-6, CXCL1 Expression | Decreased by >50% | LPS-challenged lung | 50 mg/kg IP |
Mechanistic Insights from Pulmonary Studies
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OGG1-Dependent NF-κB Activity: TH5487 reduces NF-κB binding to promoters of proinflammatory genes (e.g., TNFAIP3, CXCL1) in chromatin immunoprecipitation assays .
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Metabolic Stability: TH5487 is stable in vivo, with no major metabolites detected in murine pharmacokinetic studies .
Anti-Fibrotic Effects in Pulmonary Fibrosis
Bleomycin-Induced Murine Model
TH5487 attenuates idiopathic pulmonary fibrosis (IPF) progression by targeting TGF-β1-driven fibroblast activation.
Mechanism in Fibrosis
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OGG1 Degradation: TH5487 promotes NEDD4L-mediated ubiquitination of OGG1, reducing its levels in fibrotic tissues .
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TGF-β1/Smad7 Signaling: OGG1 suppresses Smad7, a TGF-β1 antagonist. Inhibition of OGG1 restores Smad7 activity, blunting fibrotic signaling .
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, challenges remain:
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Dosing Optimization: Efficacy in larger animals (e.g., non-human primates) is needed.
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Combination Therapies: Potential synergy with existing anti-fibrotic agents (e.g., pirfenidone) warrants investigation.
Mechanistic Gaps
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